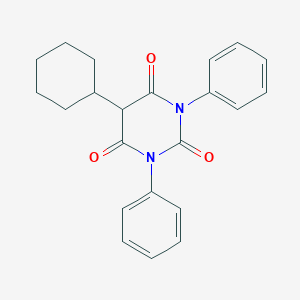

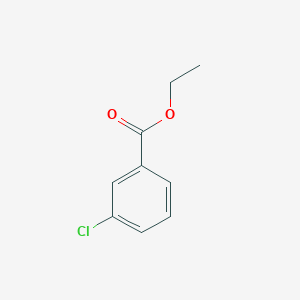

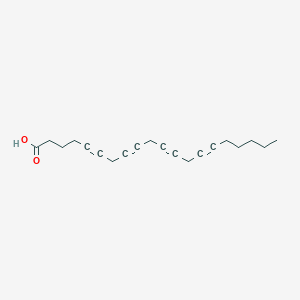

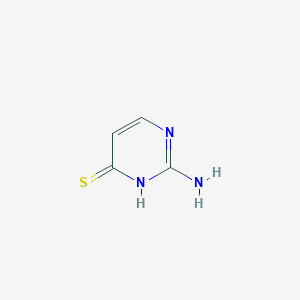

![molecular formula C14H8F3NO4S B072902 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid CAS No. 1545-75-1](/img/structure/B72902.png)

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” is a chemical compound with the molecular formula C14H8F3NO4S . It has a molecular weight of 343.28 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” is 1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” is a solid at room temperature . It has a melting point of 179-180 degrees Celsius .科学的研究の応用

- Application: The compound could potentially be used in the fabrication of perovskite solar cells . These cells have garnered substantial research interest due to their outstanding performance and excellent efficiency .

- Method: The compound could be used in band gap engineering, which is crucial for optimizing the efficiency and resilience of perovskite solar cells .

- Results: While specific results for this compound are not available, perovskite solar cells have shown promising results in lab-scale applications .

- Application: Similar compounds have been used in the development of protonic ceramic electrochemical cells .

- Method: These cells are developed using proton-conducting oxide materials . The compound could potentially be used as an electrode material.

- Results: While specific results for this compound are not available, protonic ceramic electrochemical cells offer a real alternative to conventional cells based on oxygen-conducting electrolytes .

- Application: Similar compounds have been used for micro-Fourier Transform Infrared Spectroscopy (micro-FTIR) in geological sciences .

- Method: Micro-FTIR provides fundamental information on paleoclimate, depositional environment, and the evolution of geological systems .

- Results: While specific results for this compound are not available, micro-FTIR has proven to be a valuable tool in geological sciences .

Perovskite Solar Cells

Protonic Ceramic Electrochemical Cells

Geological Sciences

- Application: Similar compounds could potentially be used in the development of zero-emission hydrogen mobility systems .

- Method: These systems often involve the use of fuel cells, which could be complemented by a more comprehensive powertrain system .

- Results: While specific results for this compound are not available, hydrogen mobility systems have shown promising results in real-world applications .

- Application: α-Trifluoromethylstyrene derivatives, which are similar to the compound you mentioned, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results: While specific results for this compound are not available, α-Trifluoromethylstyrenes have been successfully utilized in organic synthetic chemistry .

- Application: Similar compounds could potentially be used in the development of electrocatalytic systems .

- Method: These systems often involve the use of metal nitrides, which could be synthesized via a hydrothermal generation of a metal oxide intermediate and subsequent annealing in ammonia .

- Results: While specific results for this compound are not available, electrocatalytic systems have shown promising results in energy storage applications .

Hydrogen Mobility

Organic Synthesis

Electrocatalysis

Safety And Hazards

The safety information for “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLQVAQMSZOUEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367076 |

Source

|

| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |

CAS RN |

1545-75-1 |

Source

|

| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

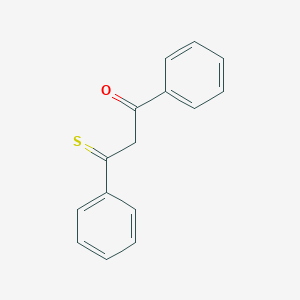

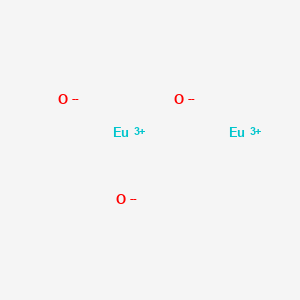

![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)